8-Iodonaphthalene-1-carbonitrile
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Overview
Description
8-Iodonaphthalene-1-carbonitrile is an organic compound belonging to the class of halonaphthalene derivatives It is characterized by the presence of an iodine atom at the 8th position and a nitrile group at the 1st position on the naphthalene ring
Preparation Methods
The synthesis of 8-iodonaphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . The process can be summarized as follows:
Diazotisation: The commercially available naphthalene-1,8-diamine is diazotized using isoamyl nitrite in acetic acid and ethanol.
Sandmeyer Reaction: The resulting triazine undergoes a Sandmeyer reaction with concentrated hydrochloric acid catalyzed by copper turnings to yield 8-chloronaphthalen-1-amine.
Chemical Reactions Analysis
8-Iodonaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions, although specific examples are less commonly reported.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, copper turnings, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Iodonaphthalene-1-carbonitrile has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, although specific biological applications are less documented.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-iodonaphthalene-1-carbonitrile largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, facilitated by the electron-withdrawing nitrile group. The molecular targets and pathways involved are specific to the reaction and application .
Comparison with Similar Compounds
8-Iodonaphthalene-1-carbonitrile can be compared with other halonaphthalene derivatives, such as:
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
These compounds share similar structural features but differ in the halogen atom present. The iodine atom in this compound makes it more reactive in certain substitution reactions compared to its chloro and bromo counterparts .
Biological Activity
8-Iodonaphthalene-1-carbonitrile is an organic compound categorized as a halonaphthalene derivative, characterized by an iodine atom at the 8th position and a nitrile group (-C≡N) at the 1st position of the naphthalene ring. This unique structure contributes to its reactivity and potential applications in various chemical syntheses and biological activities. The compound's molecular formula is C₁₁H₆IN, with a molecular weight of 279.08 g/mol, making it a valuable building block in organic chemistry.
The synthesis of this compound typically involves several steps, including halogenation and nitrilation processes. Its reactivity is enhanced due to the presence of iodine, which makes it more versatile compared to other halonaphthalene derivatives, such as 8-chloronaphthalene-1-carbonitrile and 8-bromonaphthalene-1-carbonitrile, as shown in the following comparison table:
Compound Name | Halogen Type | Unique Features |
---|---|---|
This compound | Iodine | Highly reactive due to iodine presence |
8-Chloronaphthalene-1-carbonitrile | Chlorine | Less reactive than iodine-containing compounds |
8-Bromonaphthalene-1-carbonitrile | Bromine | Intermediate reactivity |
Anticancer Activity
Research indicates that halogenated naphthalene derivatives can possess anticancer properties. For instance, studies have shown that compounds containing iodine can enhance cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The mechanism of action is often attributed to the electrophilic nature of the iodine atom, facilitating interactions with nucleophilic sites in biomolecules.
Antimicrobial Properties
Similar derivatives have been investigated for their antimicrobial properties. The presence of the nitrile group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains. A study highlighted that halogenated naphthalenes could disrupt microbial metabolic processes, showcasing their potential as antimicrobial agents.
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a related compound, 4-iodonaphthalene-1-carbonitrile, exhibited selective cytotoxicity against breast cancer cells. The study utilized various assays to measure cell viability and apoptosis induction, suggesting that structural modifications in naphthalene derivatives can significantly influence their biological activity.
- Antimicrobial Activity : Another investigation focused on the antimicrobial effects of halogenated naphthalenes against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, with varying degrees of potency depending on the specific halogen substitution.
Properties
IUPAC Name |
8-iodonaphthalene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6IN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSIGWMWJYQPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704778 |
Source
|
Record name | 8-Iodonaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157735-41-6 |
Source
|
Record name | 8-Iodonaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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